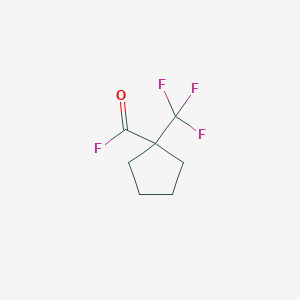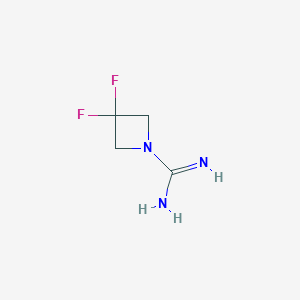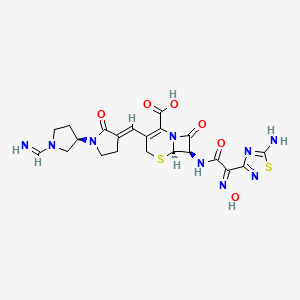
N-Pyrrolidino Iminomethyl Ceftobiprole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pyrrolidino Iminomethyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C21H23N9O6S2, and it has a molecular weight of 561.594 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Iminomethyl Ceftobiprole involves multiple steps, starting from the basic cephalosporin structure. The key steps include the introduction of the pyrrolidino group and the iminomethyl group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
N-Pyrrolidino Iminomethyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
N-Pyrrolidino Iminomethyl Ceftobiprole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is studied for its antimicrobial properties and its effectiveness against resistant bacterial strains.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by MRSA.
Industry: It is utilized in the pharmaceutical industry for the production of advanced antibiotics.
Mecanismo De Acción
N-Pyrrolidino Iminomethyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to the weakening of the cell wall and ultimately the death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Pyrrolidino Iminomethyl Ceftobiprole include:
Ceftobiprole: The parent compound with broad-spectrum antimicrobial activity.
Ceftaroline: Another fifth-generation cephalosporin with similar activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity but less effective against MRSA.
Uniqueness
This compound is unique due to its enhanced stability and effectiveness against resistant bacterial strains. Its specific modifications, such as the pyrrolidino and iminomethyl groups, contribute to its superior antimicrobial properties compared to other cephalosporins .
Propiedades
Fórmula molecular |
C21H23N9O6S2 |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-methanimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N9O6S2/c22-8-28-3-2-11(6-28)29-4-1-9(17(29)32)5-10-7-37-19-13(18(33)30(19)14(10)20(34)35)24-16(31)12(26-36)15-25-21(23)38-27-15/h5,8,11,13,19,22,36H,1-4,6-7H2,(H,24,31)(H,34,35)(H2,23,25,27)/b9-5+,22-8?,26-12+/t11-,13-,19-/m1/s1 |
Clave InChI |
LTBPXSYEQUBOPB-OXFPJSKFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C=N |
SMILES canónico |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
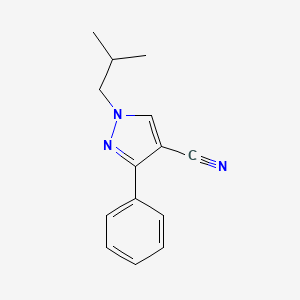
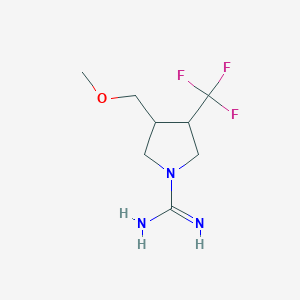
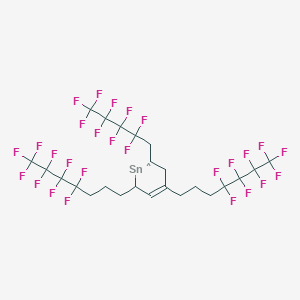
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
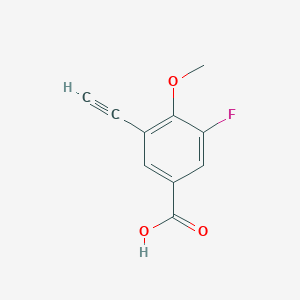
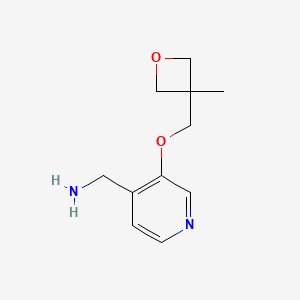
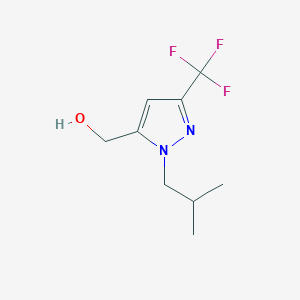
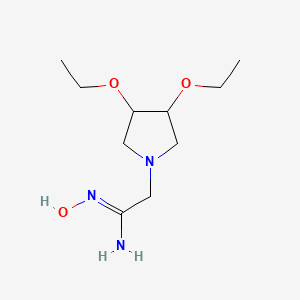
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
